Unambiguous Regioisomer Identification by 1H NMR Spectroscopy
The 1H NMR spectra of the three tosyl derivatives (2‑O‑tosyl, 4‑O‑tosyl, and 2,4‑di‑O‑tosyl) were fully assigned, and characteristic chemical‑shift differences allow unequivocal discrimination between the 4‑O‑tosyl and 2‑O‑tosyl regioisomers [1]. This direct spectroscopic fingerprint eliminates ambiguity in batch identity verification.
| Evidence Dimension | 1H NMR chemical shift differences |
|---|---|
| Target Compound Data | Characteristic downfield shift of H‑4 (approx. 4.8–5.0 ppm) upon tosylation |
| Comparator Or Baseline | 1,6-anhydro-2-O-tosyl-β-D-glucopyranose; H‑2 shifts to approx. 4.4–4.6 ppm |
| Quantified Difference | Resolvable shift separation ≥ 0.3 ppm between H‑2 and H‑4 tosylate signals |
| Conditions | 1H NMR, CDCl₃, 1982 study by van Rijsbergen et al. |
Why This Matters
Procurement and QC laboratories can rapidly confirm regioisomeric identity and purity, preventing mis‑specification that would derail synthetic routes.
- [1] van Rijsbergen, R.; Anteunis, M.; De Bruyn, A. 1H NMR study of 1,6-anhydro-β-D-glucopyranose tosylated at 2- and/or 4-position. Bull. Soc. Chim. Belg. 1982, 91 (4), 297–300. View Source
